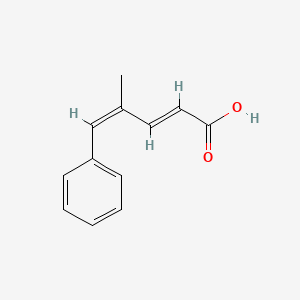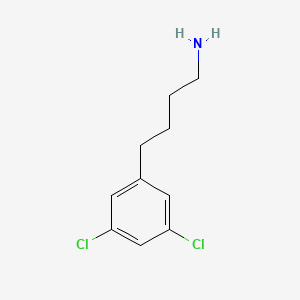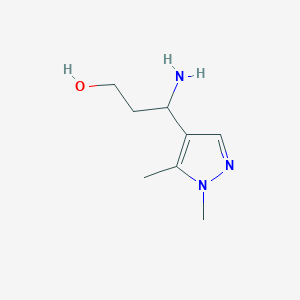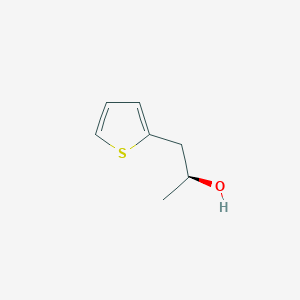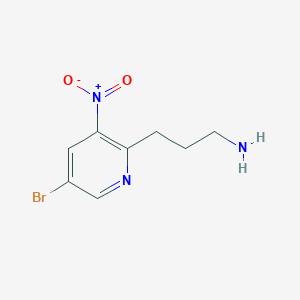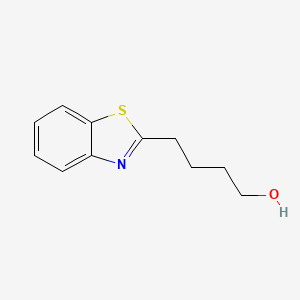
2-Benzothiazolebutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzothiazol-2-yl)butan-1-ol is a chemical compound that features a benzothiazole ring attached to a butanol chain. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 4-(1,3-Benzothiazol-2-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with butanal, followed by cyclization to form the benzothiazole ring . The reaction conditions typically include the use of an acid catalyst and heating. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
4-(1,3-Benzothiazol-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)butan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives are known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-(1,3-Benzothiazol-2-yl)butan-1-ol can be compared with other benzothiazole derivatives, such as:
2-(1,3-Benzothiazol-2-yl)ethanol: Similar structure but with a shorter ethanol chain.
4-(1,3-Benzothiazol-2-yl)butanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
2-(1,3-Benzothiazol-2-yl)acetonitrile: Features a nitrile group attached to the benzothiazole ring.
The uniqueness of 4-(1,3-Benzothiazol-2-yl)butan-1-ol lies in its specific combination of the benzothiazole ring and the butanol chain, which imparts distinct chemical and biological properties .
Properties
CAS No. |
58046-80-3 |
|---|---|
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)butan-1-ol |
InChI |
InChI=1S/C11H13NOS/c13-8-4-3-7-11-12-9-5-1-2-6-10(9)14-11/h1-2,5-6,13H,3-4,7-8H2 |
InChI Key |
ZHJDQVQHQAUUKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



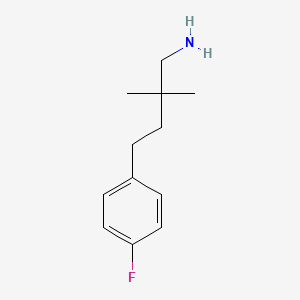
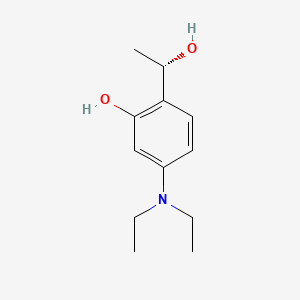
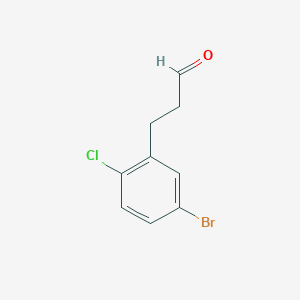
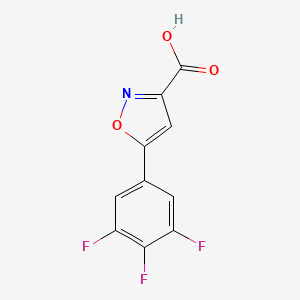
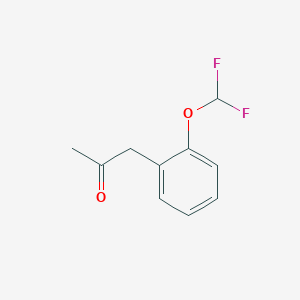

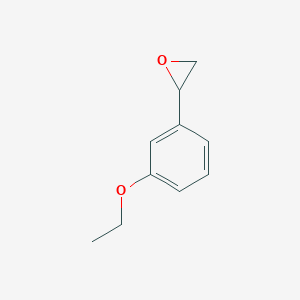
![2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol](/img/structure/B13608991.png)
